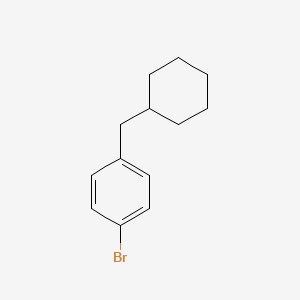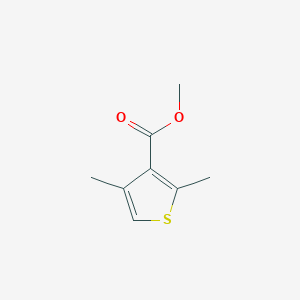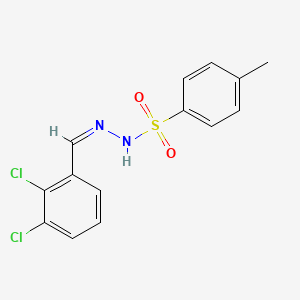![molecular formula C7H5N3O2 B6326638 Benzo[c][1,2,5]oxadiazole-5-carboxamide CAS No. 1344682-47-8](/img/structure/B6326638.png)
Benzo[c][1,2,5]oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[c][1,2,5]oxadiazole-5-carboxamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
作用机制
Target of Action
Benzo[c][1,2,5]oxadiazole-5-carboxamide, also known as Benzo[1,2,5]oxadiazole-5-carboxylic acid amide, is a novel compound that has been studied for its potential biological activities. The primary target of this compound is PD-L1 , a protein that plays a crucial role in suppressing the immune system .
Mode of Action
The compound interacts with its target, PD-L1, by inhibiting its activity. This inhibition can lead to an increase in the immune response against cancer cells . The exact molecular interactions between the compound and PD-L1 are still under investigation.
Biochemical Pathways
The inhibition of PD-L1 can affect multiple biochemical pathways. Primarily, it can enhance the immune system’s ability to recognize and destroy cancer cells. This is achieved by preventing PD-L1 from suppressing the activity of T cells, a type of white blood cell that plays a key role in immune responses .
Result of Action
The result of the compound’s action is a potential enhancement of the body’s immune response against cancer cells. By inhibiting PD-L1, the compound may help to prevent the immune system from being suppressed, thereby allowing it to more effectively fight off cancer .
生化分析
Biochemical Properties
Benzo[c][1,2,5]oxadiazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of programmed death-ligand 1 (PD-L1). This compound interacts with PD-L1, a protein involved in the immune checkpoint pathway, which is a target for cancer immunotherapy. The interaction between this compound and PD-L1 inhibits the binding of PD-L1 to its receptor PD-1, thereby enhancing the immune system’s ability to attack cancer cells . Additionally, this compound has been shown to bind to human PD-L1 with high affinity, demonstrating its potential as a potent PD-L1 inhibitor .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been observed to block the PD-1/PD-L1 interaction, leading to the activation of T-cells and promoting antitumor immunity . This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall antitumor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PD-L1. This compound binds to PD-L1 with high affinity, preventing its interaction with PD-1 and thereby blocking the immune checkpoint pathway . This inhibition leads to the activation of T-cells and the promotion of antitumor immunity. Additionally, this compound may also influence gene expression and enzyme activity, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its inhibitory activity against PD-L1 over extended periods In vitro and in vivo studies have shown that this compound retains its antitumor activity over time, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and promotes antitumor immunity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound may affect metabolic flux and metabolite levels, contributing to its overall biological activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound is transported across cell membranes and distributed to various tissues, where it exerts its biological effects . Transporters and binding proteins may facilitate its localization and accumulation in target tissues, enhancing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which may influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2,5]oxadiazole-5-carboxamide typically involves multiple steps. One common method starts with the conversion of a precursor compound, such as benzo[c][1,2,5]oxadiazole-5-carboxylic acid, into the desired carboxamide. This process often involves the formation of an intermediate, such as an acyl chloride, which is then reacted with ammonia or an amine to yield the carboxamide .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions: Benzo[c][1,2,5]oxadiazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the heteroatoms in the compound’s structure, which can participate in electron transfer and other chemical processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .
科学研究应用
Benzo[c][1,2,5]oxadiazole-5-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cell lines . In materials science, the compound is used in the development of high-performance polymers and electronic devices due to its electron-withdrawing properties . Additionally, this compound is investigated for its potential use in biological imaging and as a fluorescent probe .
相似化合物的比较
Benzo[c][1,2,5]oxadiaz
属性
IUPAC Name |
2,1,3-benzoxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJCWLBFFLOLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[3,5-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6326558.png)
![2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B6326568.png)
![2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326574.png)
![3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B6326577.png)
![3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B6326580.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6326587.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B6326596.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B6326603.png)
![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)

![5-[4-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B6326643.png)

![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B6326655.png)

